
1,4-Dideoxy-3-C-methylpentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dideoxy-3-C-methylpentitol: is a chemical compound with the molecular formula C6H14O3 It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the absence of hydroxyl groups at the 1 and 4 positions and the presence of a methyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-3-C-methylpentitol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 1,4-dideoxy-3-C-methylpentulose using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would typically involve optimizing the reduction process and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dideoxy-3-C-methylpentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced sugar alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,4-Dideoxy-3-C-methylpentitol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies .
Biology: In biological research, this compound can be used as a model compound to study the behavior of sugar alcohols in biological systems. It can also be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural properties may allow for the development of compounds with specific biological activities.
Industry: While industrial applications are limited, this compound can be used in the production of specialized chemicals and materials. Its unique properties may also make it useful in the development of new industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dideoxy-3-C-methylpentitol is not well-documented. as a sugar alcohol derivative, it may interact with various enzymes and proteins in biological systems. The compound’s molecular targets and pathways would likely involve interactions with carbohydrate-processing enzymes and metabolic pathways related to sugar alcohols .
Comparación Con Compuestos Similares
- 1,4-anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
- 1,3-Dideoxy-4-C-methylpentitol
Comparison: 1,4-Dideoxy-3-C-methylpentitol is unique due to the specific positions of its deoxy and methyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a methyl group at the 3 position can influence the compound’s interaction with enzymes and other molecules, potentially leading to different biological effects .
Propiedades
Número CAS |
64195-84-2 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
3-methylpentane-1,3,4-triol |
InChI |
InChI=1S/C6H14O3/c1-5(8)6(2,9)3-4-7/h5,7-9H,3-4H2,1-2H3 |
Clave InChI |
XPUHQLFLUQJINS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(CCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


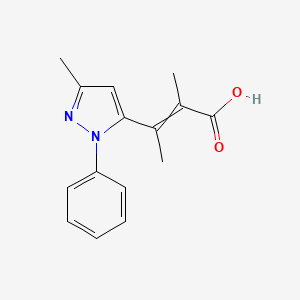

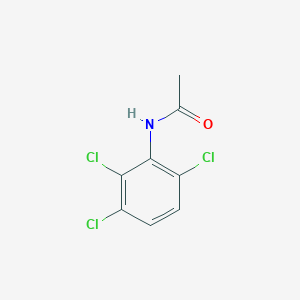
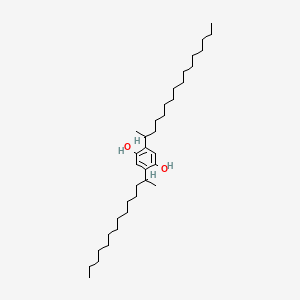
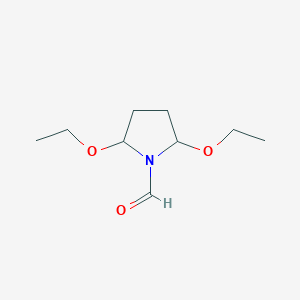
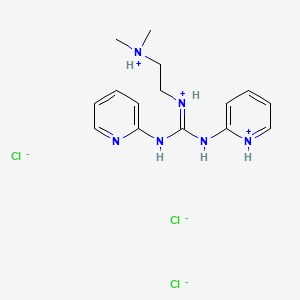
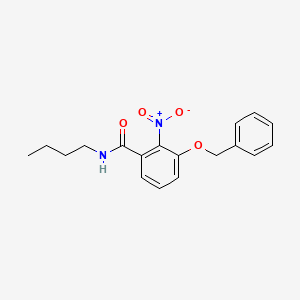
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)

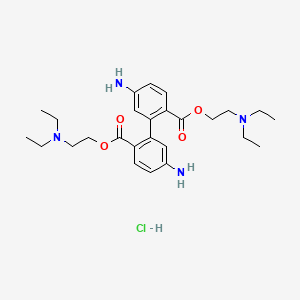

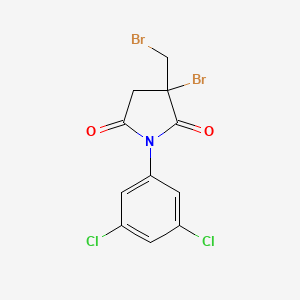
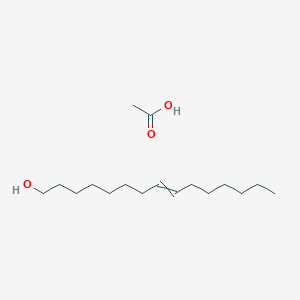
phosphanium](/img/structure/B14495342.png)
